8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structureThe presence of both hydroxyl and carboxylic acid functional groups makes it a versatile intermediate for various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the reaction of 2-aminopyridin-3-ol with bromopyruvic acid in the presence of a catalyst such as p-toluenesulfonic acid (p-TSA) in dimethylformamide (DMF) at elevated temperatures (around 120°C) . This reaction forms the imidazo[1,2-a]pyridine core, which can then be further derivatized to obtain the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of novel materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid largely depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine-6-carboxylic acid
- Imidazo[1,2-a]pyridine-7-carboxylic acid
- 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- 3-Formylimidazo[1,2-a]pyridine-2-carboxylic acid
- Pyrazolo[1,5-a]pyridine-2-carboxylic acid
Comparison: 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which provide additional sites for chemical modification and interaction. This makes it more versatile compared to its analogues, which may lack one or both of these functional groups .
Properties
IUPAC Name |
8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-6-2-1-3-10-4-5(8(12)13)9-7(6)10/h1-4,11H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBGVMMVMVMZNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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